molecular formula C22H19N3O3 B1681102 Src Kinase Inhibitor I CAS No. 179248-59-0

Src Kinase Inhibitor I

Cat. No. B1681102
M. Wt: 373.4 g/mol
InChI Key: DMWVGXGXHPOEPT-UHFFFAOYSA-N
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Description

Src Kinase Inhibitor I (SKI-1) is a potent, selective, and dual site Src tyrosine kinase family inhibitor . It is also known as 4-(4-Phenoxyanilino)-6,7-dimethoxyquinazoline . It is a synthetic compound with a molecular weight of 373.41 . It is soluble in DMSO to 50 mM .


Chemical Reactions Analysis

Src Kinase Inhibitor I is known to inhibit Src family tyrosine kinase (IC50 values are 44 and 88 nM for Src and Lck, respectively) . It is cell-permeable, reversible, and ATP-competitive . It interacts with both ATP and peptide-binding sites . It also inhibits VEGFR2 and C-fms (IC50 values are 0.32 and 30 µM, respectively) .


Physical And Chemical Properties Analysis

Src Kinase Inhibitor I is a solid compound . It is soluble in DMSO to 50 mM . Its molecular weight is 373.41 .

Scientific Research Applications

Targeting Src Family Kinases in Cancer Therapies

Src family kinases play a crucial role in tumor development across multiple cancer types. Despite the promise of Src inhibitors in preclinical studies, early-phase clinical trials have shown minimal activity when used as single agents. However, combining Src inhibitors with other therapies may overcome resistance to current anticancer treatments and prevent metastatic recurrence, highlighting the potential of Src inhibitor-containing combinatorial regimens in clinical use (Zhang & Yu, 2012).

Src Inhibitor as a Probe for Growth Factor Signaling

The small-molecule inhibitor SU6656 has shown selectivity for Src family kinases, providing a tool to dissect the role of Src in cellular signal transduction pathways. It confirmed that Src family kinases are necessary for Myc induction and DNA synthesis in response to PDGF stimulation, offering insights into the mechanisms of growth factor signaling and the potential therapeutic applications of Src inhibition (Blake et al., 2000).

Novel Src Family-selective Tyrosine Kinase Inhibitor

A study on a new protein-tyrosine kinase inhibitor selective for the Src family underscores its impact on T cell receptor-induced T cell activation. This inhibitor is a potent antagonist of Lck and FynT, two Src family kinases crucial for T cell function, highlighting its potential as a therapeutic tool in diseases where T cell activation is dysregulated (Hanke et al., 1996).

Src and Cancer Invasion

Src kinase's activation influences cell migration, invasion, and other tumor progression-related events such as epithelial–mesenchymal transition (EMT) and metastasis development. Inhibitors targeting Src are considered promising drugs for cancer therapy due to their potential to interfere with these critical processes (Guarino, 2010).

Dasatinib: A Potent SRC Inhibitor

Dasatinib, a potent SRC inhibitor, has been explored in various solid tumors for its cytostatic effects, including inhibiting cell proliferation, invasion, and metastasis. Additionally, it demonstrates the inhibition of osteoclast activity, offering a rationale for its use in treating metastatic bone lesions and as a part of combination therapy in solid tumors (Araujo & Logothetis, 2010).

Safety And Hazards

While specific safety and hazards related to Src Kinase Inhibitor I are not explicitly mentioned in the search results, it is known that kinase inhibitors can have side effects such as myelosuppression, bleeding, fluid retention, body weight loss, severe pleural effusions, or increased risk of infections .

Future Directions

The future of kinase drug discovery, including Src Kinase Inhibitor I, lies in understanding the molecular origin of cancers to identify new targets . Clinical trials are trying to identify the appropriate sequence of available kinase inhibitors to make better use of the current protein kinase inhibitor armamentarium . Also, testing these drugs in the adjuvant setting in patients with high risk of recurrence might offer some clinical benefit . Development of resistance, side effects, and cost are major limitations of protein kinase inhibitors, therefore understanding of the molecular mechanisms of resistance and designing protein kinase inhibitors to obviate the resistance would help overcome the resistance . Finally, collaboration between international organizations for cancer research and voluntary and charity organizations might help reduce the cost .

properties

IUPAC Name

6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWVGXGXHPOEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363056
Record name Src Kinase Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Src Kinase Inhibitor I

CAS RN

179248-59-0
Record name Src Kinase Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179248-59-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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